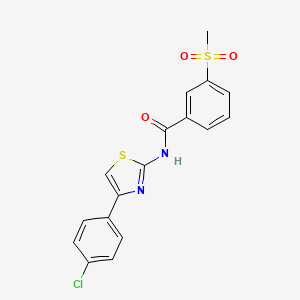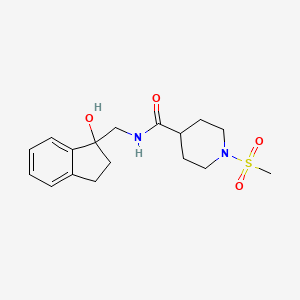
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of such compounds often involves the functionalization of tetrahydroisoquinolines . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques like NMR spectroscopy . The NMR data provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using techniques like NMR spectroscopy . For instance, the compound has a melting point of 120–121 °C .Wissenschaftliche Forschungsanwendungen
Biochemical Inhibitor Applications
The research by Blank et al. (1980) focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, including compounds related to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, investigating their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. The study identified potent inhibitors, providing insights into the structural requirements for PNMT inhibition, a key enzyme in epinephrine biosynthesis (Blank et al., 1980).
Organic Synthesis Applications
Consonni et al. (1996) reported on the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes, a method relevant to the synthesis of complex heterocyclic structures including tetrahydroquinoline and quinoline derivatives. This work showcases the utility of N-sulfonyl substituted compounds in facilitating regioselective synthesis of important heterocycles (Consonni et al., 1996).
Pharmaceutical Intermediates Applications
The study by Itô and Tanaka (1977) explored the condensation of N-sulfonylphenethylamines with aldehydes to synthesize N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, highlighting the compounds' roles as intermediates in the synthesis of potential pharmaceuticals. This research underscores the versatility of N-sulfonyl-tetrahydroisoquinolines in drug development processes (Itô & Tanaka, 1977).
Additional Applications
Further studies have expanded on these applications, exploring the synthesis, structural characterization, and potential as inhibitors or synthetic intermediates of compounds related to this compound. For example, research by Dong et al. (2010) developed efficient methods for converting N-tosyltetrahydroisoquinolines into isoquinolines, a process significant for the synthesis of complex organic molecules (Dong et al., 2010).
Zukünftige Richtungen
The future directions in the research of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” and similar compounds could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . There is considerable research interest toward the synthesis of C (1)-substituted derivatives of tetrahydroisoquinolines, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-15-4-8-19(9-5-15)29(25,26)22-11-10-16-6-7-18(13-17(16)14-22)21-28(23,24)20-3-2-12-27-20/h2-9,12-13,21H,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQQSEUGJCIQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate](/img/structure/B2716562.png)


![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)



![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)

![5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B2716577.png)
![7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2716578.png)
![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2716579.png)
